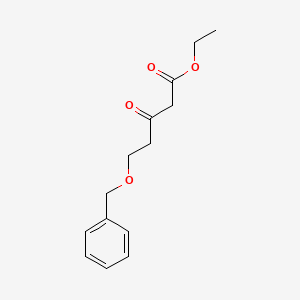

5-(苄氧基)-3-氧代戊酸乙酯

描述

Ethyl 5-(benzyloxy)-3-oxopentanoate is a chemical compound that is part of the organic chemistry domain . It is a derivative of hydroquinone, which is used medically for depigmentation . It is also used as a reactant for the preparation of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors .

Synthesis Analysis

The synthesis of Ethyl 5-(benzyloxy)-3-oxopentanoate involves several steps. One of the key steps is the oxidation of alkyl side-chains . This process is usually carried out by hot acidic permanganate solutions . The zinc used in ketone reductions is usually activated by alloying with mercury, a process known as amalgamation .Molecular Structure Analysis

The molecular structure of Ethyl 5-(benzyloxy)-3-oxopentanoate is complex and involves several functional groups . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Chemical Reactions Analysis

Ethyl 5-(benzyloxy)-3-oxopentanoate undergoes several chemical reactions. For instance, it participates in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It also undergoes protodeboronation, a process that involves the removal of a boron group from the molecule .Physical And Chemical Properties Analysis

Ethyl 5-(benzyloxy)-3-oxopentanoate has a molecular weight of 295.33 . It has a melting point of 163 °C and a predicted boiling point of 481.4±30.0 °C . It has a predicted density of 1.225±0.06 g/cm3 .科学研究应用

1. 发酵面包酵母还原中的立体化学控制

5-(苄氧基)-3-氧代戊酸乙酯参与了研究发酵面包酵母介导的还原的立体化学控制。研究发现,生成物的立体化学取决于酵母:底物比例和是否存在乙醇等因素 (Manzocchi 等,1987)。

2. 抗幼年激素活性

这种化合物已被探索其诱导家蚕幼虫(Bombyx mori)早熟变态的潜力。在这些研究中,相关化合物对影响变态过程表现出显着的活性,有助于理解昆虫发育生物学 (Fujita 等,2005)。

3. HIV-蛋白酶检测开发

在病毒学领域,5-(苄氧基)-3-氧代戊酸乙酯的衍生物已被用于开发 HIV-蛋白酶的选择性检测。这涉及合成可作为显色蛋白酶底物的特定寡肽,有助于检测和研究 HIV-蛋白酶活性 (Badalassi 等,2002)。

4. 他汀类前体的合成

该化合物已被用于高度对映选择性的氢化过程中,以生产他汀类药物合成中至关重要的中间体,他汀类药物在治疗高胆固醇中很重要 (Korostylev 等,2008)。

5. 正交保护的氨基酸合成

在依地因类似物的合成中,5-(苄氧基)-3-氧代戊酸乙酯在生产正交保护的氨基酸中起着作用。这对于开发新的药物化合物和研究其生物活性至关重要 (Czajgucki 等,2003)。

6. 海洋真菌化合物分离

对海洋真菌的研究导致了涉及 5-(苄氧基)-3-氧代戊酸乙酯结构的新型化合物的分离。这些研究对于发现具有潜在药用价值的新天然产物具有重要意义 (Zhang 等,2009)。

作用机制

Target of Action

Ethyl 5-(benzyloxy)-3-oxopentanoate is a complex organic compound that is used in various chemical reactions. It’s known to be involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, the compound likely affects the pathways involved in carbon–carbon bond formation .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound likely contributes to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of Ethyl 5-(benzyloxy)-3-oxopentanoate are likely influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other compounds, and the specific conditions under which the compound is used .

安全和危害

未来方向

Future research on Ethyl 5-(benzyloxy)-3-oxopentanoate could focus on its potential applications in the treatment of diseases. For instance, it could be used as a reactant for the preparation of PPAR-γ binding agents with potential application to the treatment of osteoporosis . Additionally, it could be used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

属性

IUPAC Name |

ethyl 3-oxo-5-phenylmethoxypentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-2-18-14(16)10-13(15)8-9-17-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYYVXDQSFMEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442161 | |

| Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(benzyloxy)-3-oxopentanoate | |

CAS RN |

64714-79-0 | |

| Record name | Ethyl 5-(benzyloxy)-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol](/img/structure/B3055346.png)

![Benzenamine, 4-(4-morpholinyl)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B3055352.png)

![(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine](/img/structure/B3055355.png)